GHS-1a Receptor Binding Affinity: Direct Head-to-Head Comparison Against Native Ghrelin and Cross-Class Benchmarking
Relamorelin binds to the human recombinant GHS-1a receptor expressed in CHO-K1 cells with a Ki of 0.42 ± 0.063 nM, approximately 3-fold higher affinity than native human ghrelin (Ki = 1.12 ± 0.17 nM) measured in the identical assay system [1]. By cross-study comparison, relamorelin's Ki of 0.42 nM exceeds the binding affinity of anamorelin (Ki = 0.70 nM), surpasses capromorelin by ~17-fold (Ki = 7 nM), outperforms ibutamoren by ~17-fold (pKi = 8.14; Ki ≈ 7.2 nM), and exceeds ipamorelin by approximately 150-fold (Ki = 63.4 nM in COS-7 cells) [1][2][3].
| Evidence Dimension | GHS-1a receptor equilibrium binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.42 ± 0.063 nM (CHO-K1 cells expressing human recombinant GHS-1a) |
| Comparator Or Baseline | Native ghrelin: Ki = 1.12 ± 0.17 nM; Anamorelin: Ki = 0.70 nM; Capromorelin: Ki = 7 nM; Ibutamoren: Ki ≈ 7.2 nM; Ipamorelin: Ki = 63.4 nM |
| Quantified Difference | ~3-fold higher affinity vs native ghrelin; ~1.7-fold vs anamorelin; ~17-fold vs capromorelin and ibutamoren; ~150-fold vs ipamorelin |
| Conditions | CHO-K1 cells transiently expressing human recombinant GHS-1a receptor; competitive radioligand binding assay (relamorelin vs ghrelin direct comparison); cross-study comparison for other agonists using published Ki values from their respective binding assays. |
Why This Matters
Sub-nanomolar binding affinity enables robust receptor occupancy at low doses, directly translating to the microgram-level clinical dosing of relamorelin (10–100 μg s.c. b.i.d.) versus milligram-level dosing required for lower-affinity agonists such as anamorelin (100 mg oral), ibutamoren (10–25 mg oral), or capromorelin.
- [1] Camilleri M, Acosta A. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist. Neurogastroenterol Motil. 2015;27(3):305-315. doi:10.1111/nmo.12490. PMCID: PMC4424792. View Source
- [2] Pietra C, et al. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile. J Cachexia Sarcopenia Muscle. 2014;5(4):329-37. doi:10.1007/s13539-014-0159-5. View Source
- [3] GlpBio. Ipamorelin (acetate) Product Information. Catalog No. GC91449. Ipamorelin binds to COS-7 cells expressing GHS-R1a (Ki = 63.4 nM). View Source
